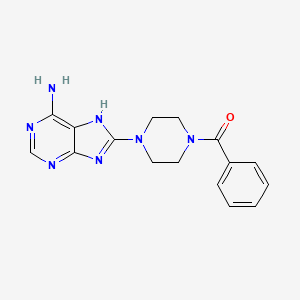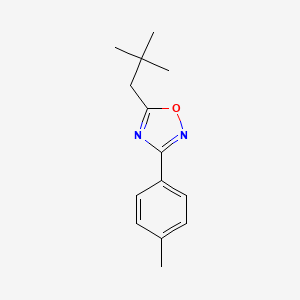
N-(2-methoxy-1-methylethyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-1-methylethyl)-3-(4-methoxyphenyl)acrylamide, also known as MMMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MMMPA belongs to the family of acrylamides, which are widely used in the chemical industry as intermediates for the synthesis of various polymers and copolymers.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-1-methylethyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In material science, this compound has been used as a monomer for the synthesis of various polymers and copolymers with potential applications in the production of adhesives, coatings, and electronic devices. In agriculture, this compound has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain weeds.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-1-methylethyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. In particular, this compound has been shown to reduce the production of prostaglandins and other inflammatory mediators in the body, leading to a reduction in pain and inflammation. This compound has also been shown to have antipyretic effects, meaning it can reduce fever.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxy-1-methylethyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. Additionally, this compound has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxy-1-methylethyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is the development of new drugs based on the anti-inflammatory and analgesic effects of this compound. Another area of interest is the synthesis of new polymers and copolymers based on this compound, with potential applications in the production of adhesives, coatings, and electronic devices. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
N-(2-methoxy-1-methylethyl)-3-(4-methoxyphenyl)acrylamide can be synthesized by reacting 4-methoxyphenylacetic acid with isobutyryl chloride in the presence of triethylamine, followed by the reaction of the resulting isobutyryl-4-methoxyphenylacetic acid with acryloyl chloride in the presence of triethylamine. The resulting this compound is then purified by column chromatography.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(10-17-2)15-14(16)9-6-12-4-7-13(18-3)8-5-12/h4-9,11H,10H2,1-3H3,(H,15,16)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTOWYVTYKJAJY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorobenzyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5354151.png)
![3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5354157.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5354168.png)

![2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}ethoxy)ethanol](/img/structure/B5354188.png)
![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5354194.png)
![N-methyl-2-(3-morpholinyl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide hydrochloride](/img/structure/B5354200.png)

![N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-N-[(1-vinyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5354215.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5354216.png)
![methyl 5-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5354238.png)
![ethyl [4-(2,6-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5354249.png)
![3-[4-(dimethylamino)-1,3-butadien-1-yl]-6-[3-(dimethylamino)-2-propen-1-ylidene]-2-cyclohexen-1-one](/img/structure/B5354259.png)
